

# molecular weight of (R)-4-Boc-morpholine-2-carboxylic acid

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## Compound of Interest

Compound Name: (R)-4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid

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An In-Depth Technical Guide to (R)-4-Boc-morpholine-2-carboxylic Acid: A Chiral Building Block for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

## Abstract

(R)-4-Boc-morpholine-2-carboxylic acid has emerged as a pivotal chiral building block in modern medicinal chemistry. Its unique conformational properties and the inherent value of the morpholine scaffold make it a sought-after intermediate in the synthesis of complex bioactive molecules. This guide provides a comprehensive technical overview, encompassing its physicochemical properties, stereoselective synthesis, robust analytical quality control methodologies, and key applications in drug discovery, with a focus on providing practical, field-proven insights for its effective utilization in research and development.

## Introduction: The Strategic Value of the Morpholine Scaffold

In the landscape of drug development, particularly for Central Nervous System (CNS) agents, the morpholine ring is considered a "privileged scaffold."<sup>[1][2]</sup> Its inclusion in a molecule can significantly enhance desirable pharmacokinetic properties such as aqueous solubility,

metabolic stability, and target binding affinity.[1][2] The weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen atom provide a unique balance of lipophilic and hydrophilic character, often improving a compound's ability to cross the blood-brain barrier.[2]

(R)-4-Boc-morpholine-2-carboxylic acid leverages these advantages by providing the morpholine core in a chirally pure form. The carboxylic acid moiety offers a versatile handle for synthetic elaboration, while the tert-butyloxycarbonyl (Boc) protecting group ensures controlled reactivity at the nitrogen atom. This combination makes it an indispensable tool for constructing stereochemically defined drug candidates, where specific enantiomers are crucial for potency and selectivity.

## Physicochemical and Structural Properties

The fundamental properties of (R)-4-Boc-morpholine-2-carboxylic acid are summarized below. Accurate knowledge of these parameters is the foundation for its successful application in synthesis and analysis.

**Table 1: Core Physicochemical Data**

Property	Value	Source(s)
Molecular Weight	231.25 g/mol	[3][4][5][6]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>5</sub>	[3][4][5][7]
CAS Number	884512-77-0	[3][4][8][9]
IUPAC Name	(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-2-carboxylic acid	[4]
Synonyms	(R)-N-Boc-2-morpholinecarboxylic acid, (2R)-4-Boc-morpholine-2-carboxylic acid	[4]
Appearance	White to off-white powder or crystalline solid	[5][7]
Purity (Typical)	≥97%	[6][7]

## Chemical Structure

The structure combines the morpholine heterocycle with a Boc-protected amine and a carboxylic acid at the C2 position, with a defined R-stereochemistry.

Caption: Chemical structure of (R)-4-Boc-morpholine-2-carboxylic acid.

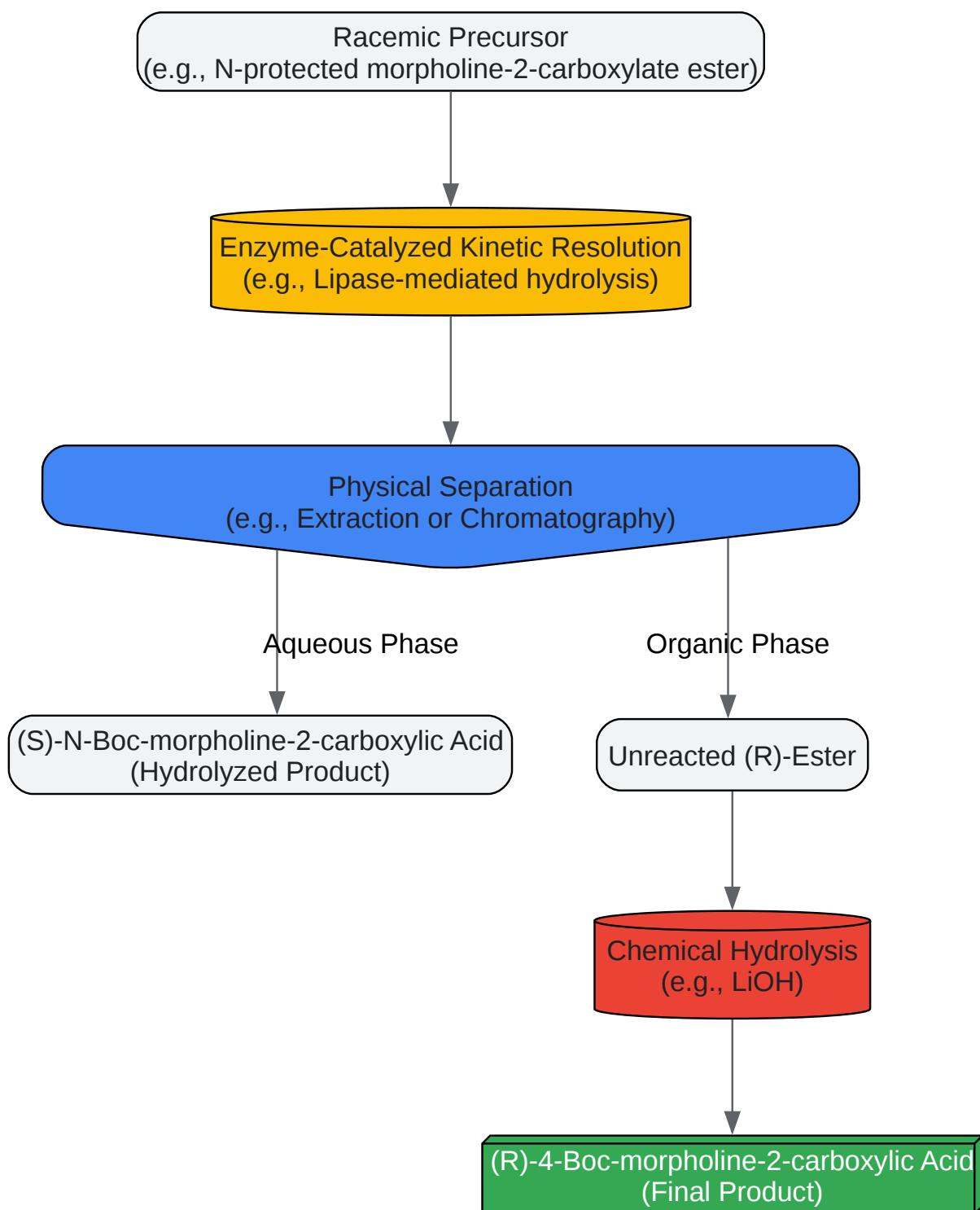
## Synthesis and Stereochemical Integrity

The synthesis of enantiomerically pure morpholine derivatives is non-trivial. A key challenge is the establishment of the stereocenter at the C2 position. While various methods for morpholine synthesis exist, enzyme-catalyzed kinetic resolution represents a highly efficient and scalable approach for producing the desired (R)- or (S)-enantiomers.[\[10\]](#)

The causality behind choosing an enzymatic approach lies in its exquisite stereoselectivity, which often surpasses that of traditional chemical catalysts. This method can operate under mild conditions, minimizing side reactions and epimerization, which is critical for maintaining the chiral integrity of the final product.

## Conceptual Workflow: Enantioselective Synthesis

The following diagram illustrates a generalized workflow based on the principle of kinetic resolution, a proven method for this class of compounds.

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Caption: Workflow for enzyme-catalyzed kinetic resolution synthesis.

# Quality Control: A Self-Validating Analytical System

For use in drug development, the identity, purity, and stereochemical integrity of (R)-4-Boc-morpholine-2-carboxylic acid must be rigorously confirmed. A multi-pronged analytical approach ensures a self-validating system where data from orthogonal techniques corroborates the quality of the material.

## Mandatory QC Analytical Workflow

Caption: A comprehensive analytical workflow for quality control.

## Experimental Protocol: Purity Determination by RP-HPLC

This protocol describes a standard method for assessing the chemical purity.

- System Preparation:
  - HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).
  - Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
  - Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
  - Mobile Phase B: 0.1% TFA in Acetonitrile.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 30 °C.
  - Detection Wavelength: 210 nm.
- Sample Preparation:
  - Accurately weigh ~5 mg of (R)-4-Boc-morpholine-2-carboxylic acid.
  - Dissolve in 5 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

- Perform a 1:10 dilution for the working sample (0.1 mg/mL).
- Chromatographic Run:
  - Equilibrate the column with 95% A / 5% B for at least 15 minutes.
  - Inject 10  $\mu$ L of the working sample.
  - Run a linear gradient:
    - 0-2 min: 5% B
    - 2-15 min: 5% to 95% B
    - 15-18 min: Hold at 95% B
    - 18-20 min: 95% to 5% B
    - 20-25 min: Hold at 5% B (re-equilibration).
- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate purity by the area percent method:  $\text{Purity \%} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$ .
  - Trustworthiness Check: The retention time of the main peak should be consistent across multiple injections. The peak shape should be symmetrical.

## Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound is as a chiral intermediate. Its pre-defined stereochemistry and orthogonal protecting groups allow for its seamless integration into multi-step synthetic routes.

- **Scaffold for Bioactive Molecules:** It has been successfully employed in the synthesis of reboxetine analogs, which are known noradrenaline reuptake inhibitors used in the treatment of depression. This highlights its applicability in creating complex, biologically active agents.
- **Kinase Inhibitors:** The morpholine moiety is a common feature in many kinase inhibitors, including those targeting the PI3K/Akt/mTOR pathway, which is crucial in cancer biology.[\[1\]](#) The morpholine ring often occupies a solvent-exposed region of the ATP-binding pocket, enhancing solubility without compromising binding affinity.
- **CNS Drug Candidates:** As previously noted, the physicochemical profile of the morpholine ring is highly advantageous for CNS penetration.[\[2\]](#) Using a building block like (R)-4-Boc-morpholine-2-carboxylic acid allows medicinal chemists to rationally design molecules with improved pharmacokinetic profiles for CNS targets.

## Handling, Storage, and Safety

- **Storage:** To maintain chemical integrity, the compound should be stored sealed in a dry environment, under an inert atmosphere if possible, at refrigerated temperatures (2-8°C).[\[6\]](#)
- **Handling:** Use standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.
- **Stability:** The Boc protecting group is sensitive to strong acids. Care should be taken to avoid acidic conditions during storage and handling unless deprotection is intended.

## Conclusion

(R)-4-Boc-morpholine-2-carboxylic acid is more than a simple chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its combination of a privileged scaffold, defined stereochemistry, and synthetic versatility provides a reliable pathway to novel chemical entities with potentially superior pharmacological profiles. The robust analytical methods outlined herein ensure its quality, providing researchers with the confidence needed to build complex, life-saving therapeutics.

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